N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a cyclopenta[d]pyrimidine derivative with a sulfanyl acetamide substituent. Its core structure comprises a bicyclic system fused with a pyrimidine ring, modified at the 1-position by a furan-2-ylmethyl group and at the 4-position by a sulfanyl-linked acetamide moiety bearing a 4-chlorophenyl substituent.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-13-6-8-14(9-7-13)22-18(25)12-28-19-16-4-1-5-17(16)24(20(26)23-19)11-15-3-2-10-27-15/h2-3,6-10H,1,4-5,11-12H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNOKLFITHOQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopenta[d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[d]pyrimidinyl core.
Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts alkylation reaction, where furan is alkylated with a suitable electrophile.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The cyclopenta[d]pyrimidine scaffold is shared among several analogs, but substitutions critically influence biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Core Heterocycles: Replacement of cyclopenta[d]pyrimidine with thieno-pyrimidine () or pyrimidoindole () alters electronic properties and binding affinity. Thieno-pyrimidines often exhibit enhanced antimicrobial activity due to sulfur’s electron-withdrawing effects .
- Substituent Effects: The furan-2-ylmethyl group in the target compound may improve metabolic stability compared to bulkier substituents (e.g., isopropylphenyl in ).
Pharmacological Activity and ADMET Profiles
- AChE Inhibition: Cyclopenta[b]quinoline derivatives (structurally related) show superior acetylcholinesterase (AChE) inhibition compared to tetrahydroacridines, with fluorobenzoic acid substituents enhancing CNS penetration . The target compound’s furan group may reduce CNS activity due to polarity but improve peripheral targeting.
- Antimicrobial Activity : Sulfanyl acetamide derivatives (e.g., ) exhibit broad-spectrum antibacterial and antifungal effects, with MIC values <10 µM against Staphylococcus aureus and Candida albicans .
- ADMET Predictions: Cyclopenta[b]quinoline analogs demonstrate lower genotoxicity and higher BBB permeability than tetrahydroacridines . The target compound’s furan substituent may reduce hepatotoxicity risks compared to halogenated analogs .
Biological Activity
N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a chlorophenyl group and a cyclopentapyrimidine moiety. The presence of the furan ring and a sulfanyl group contributes to its unique biological profile.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines. For instance, a study reported that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of approximately 25 μM .
Table 1: Anticancer Activity of N-(4-chlorophenyl)-2-{...}
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 22 | Inhibition of mitochondrial function |
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of lipoxygenases (LOXs), which are involved in inflammatory processes. It was found to inhibit 15-lipoxygenase with an IC50 value of 17.43 μM, indicating its potential as an anti-inflammatory agent . This inhibition is crucial as LOXs are implicated in various diseases including asthma and cancer.
Table 2: LOX Inhibition by N-(4-chlorophenyl)-2-{...}
| Compound ID | IC50 (μM) | Selectivity | Cellular Viability (%) at 0.25 mM |
|---|---|---|---|
| 7k | 17.43 | High | 79.5 |
| 7o | 19.35 | Moderate | 82.0 |
| 7m | 23.59 | High | 80.0 |
The mechanisms underlying the biological activities of N-(4-chlorophenyl)-2-{...} involve several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It disrupts the cell cycle progression in cancer cells, specifically at the G1/S checkpoint.
- Inflammatory Pathway Modulation : By inhibiting LOXs, the compound reduces the production of pro-inflammatory mediators like leukotrienes.
Case Studies
In a recent study assessing the efficacy of this compound on multicellular tumor spheroids, it was demonstrated that treatment led to significant reductions in spheroid viability compared to controls . The study highlighted the potential for this compound in targeting solid tumors where traditional therapies often fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
